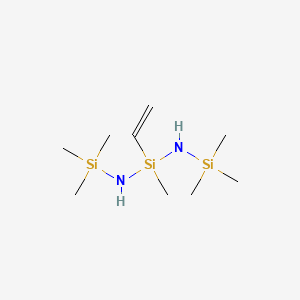
1-Ethenyl-1-methyl-N,N'-bis(trimethylsilyl)silanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine is a chemical compound with the molecular formula C9H26N2Si3. It is known for its unique structure, which includes both ethenyl and trimethylsilyl groups. This compound is often used in various scientific and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine with ethenyl-containing reagents under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of 1-ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine often involves large-scale reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of siloxane derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds like chloromethane, bromomethane.
Major Products Formed:
Siloxane Derivatives: Formed through oxidation.
Silane Derivatives: Formed through reduction.
Functionalized Silanes: Formed through substitution reactions.
Applications De Recherche Scientifique
1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which 1-ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine exerts its effects involves its interaction with various molecular targets. The ethenyl group allows for polymerization reactions, while the trimethylsilyl groups provide steric protection and enhance the compound’s stability. These interactions facilitate the formation of stable complexes and materials with unique properties .
Comparaison Avec Des Composés Similaires
- 1-methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine
- 1-ethenyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine
Comparison: 1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine stands out due to its unique combination of ethenyl and trimethylsilyl groups. This combination imparts distinct reactivity and stability compared to its analogs. For instance, the presence of the ethenyl group allows for polymerization, which is not possible with compounds lacking this functional group .
Propriétés
Numéro CAS |
58144-51-7 |
|---|---|
Formule moléculaire |
C9H26N2Si3 |
Poids moléculaire |
246.57 g/mol |
Nom IUPAC |
[methyl-bis(trimethylsilylamino)silyl]ethene |
InChI |
InChI=1S/C9H26N2Si3/c1-9-14(8,10-12(2,3)4)11-13(5,6)7/h9-11H,1H2,2-8H3 |
Clé InChI |
IUHOJWQSAHSTHR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N[Si](C)(C=C)N[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
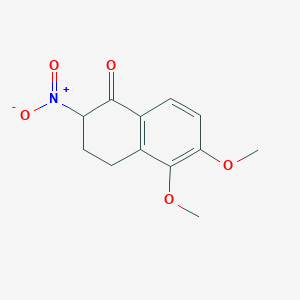
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)
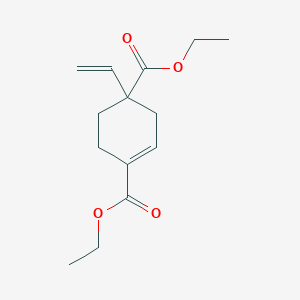

![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)
![Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide](/img/structure/B14616450.png)
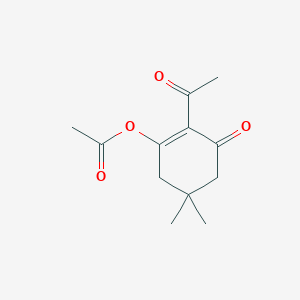
![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
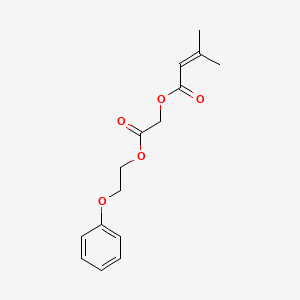

![2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione](/img/structure/B14616475.png)
